molecular formula C3H5ClN4OS B1382373 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride CAS No. 856657-74-4

4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride

Cat. No.: B1382373
CAS No.: 856657-74-4
M. Wt: 180.62 g/mol
InChI Key: DUYAGEDGUNVAFH-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with a hydrophobic pocket . This interaction could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been shown to interact with dna , suggesting that this compound may also influence genetic material and thereby affect various biochemical pathways.

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also have diverse biological effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, similar compounds have shown sensitivity to oxidation and reduction in alkali/acid media . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other chemical substances.

Biochemical Analysis

Biochemical Properties

4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, this compound can bind to heat shock proteins (Hsp90), affecting their chaperone activity and leading to the degradation of oncoproteins . These interactions highlight the potential of this compound as an anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer cell lines . This compound influences cell signaling pathways by inhibiting CDK1, leading to cell cycle arrest at the G2/M phase . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, its interaction with Hsp90 disrupts the folding and stability of client proteins, leading to their degradation . These molecular interactions contribute to the compound’s anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that are excreted through the kidneys

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits good liposolubility, allowing it to cross cellular membranes and reach its target sites . It is distributed widely in tissues, with higher concentrations observed in the liver and kidneys . The compound’s localization and accumulation are influenced by its interaction with cellular transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The mixture is then stirred under reflux for an hour and heated at 75-80°C in a water bath for four hours . The ethanol is evaporated under vacuum, and the remaining solid is treated with concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and the use of polyphosphoric acid, phosphorus oxychloride, sulfuric acid, and carbon disulfide as catalysts have been reported .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Hsp90 and its potential use in cancer therapy highlight its significance in medicinal chemistry .

Properties

IUPAC Name

4-amino-1,2,5-thiadiazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS.ClH/c4-2-1(3(5)8)6-9-7-2;/h(H2,4,7)(H2,5,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYAGEDGUNVAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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